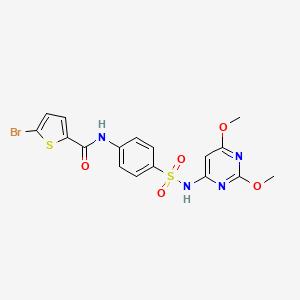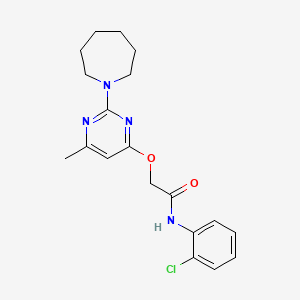![molecular formula C11H7Cl2FN2 B2936873 3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine CAS No. 320419-53-2](/img/structure/B2936873.png)
3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine (3C6FMP) is an organofluorine compound with a wide range of applications in scientific research. It has been used in a variety of studies, including the synthesis of pharmaceuticals, the synthesis of polymers, and the investigation of biochemical and physiological effects. 3C6FMP has a number of advantages over other compounds, such as its low cost, low toxicity, and its ability to be used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Pyridazine derivatives have demonstrated significant biological properties, including anti-tumor and anti-inflammatory activities. Recent studies have synthesized and characterized various pyridazine derivatives, employing techniques such as NMR, IR, and mass spectral studies, complemented by single crystal X-ray diffraction. These compounds have been subjected to density functional theory (DFT) calculations to assess their theoretical and experimental structural properties, energy levels, and quantum chemical parameters. Hirshfeld surface analysis and energy frameworks constructed through different intermolecular interaction energies have provided deeper insights into the molecular packing strength and stability of these compounds (Sallam et al., 2021; Sallam et al., 2021).
Herbicidal Activities
Research into pyridazine derivatives has also uncovered their potential as herbicides. Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and evaluated for their herbicidal activities. Some of these compounds have shown promising results, capable of completely inhibiting chlorophyll at very low concentrations and displaying higher herbicidal activities than commercial bleaching herbicides against dicotyledonous plants (Xu et al., 2008).
Antianxiety and CNS Activities
Some 3-acylaminomethyl derivatives of pyridazine have been synthesized and tested for binding to central and peripheral-type benzodiazepine receptors, revealing a strong and selective binding to peripheral-type benzodiazepine receptors. These findings suggest potential applications in the development of compounds targeting these receptors, with implications for designing new therapeutic agents (Barlin et al., 1996).
Molecular Docking and Agrochemical Uses
Pyridazine derivatives are explored in agriculture for various applications, including as molluscicidal, anti-feedant, insecticidal, herbicidal, plant growth regulators, and other agrochemical uses. The synthesis, structure elucidation, and docking study of novel pyridazine derivatives against fungal pathogens like Fusarium oxysporum highlight their potential as effective agrochemical agents (Sallam et al., 2022).
Eigenschaften
IUPAC Name |
3-chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2FN2/c12-9-2-1-3-10(14)8(9)6-7-4-5-11(13)16-15-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGJARUQBUNIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC2=NN=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-[(2-chloro-6-fluorophenyl)methyl]pyridazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936790.png)
![(1S,2R,4S,5S,6R)-8-Oxatricyclo[3.2.1.02,4]octan-6-amine;2,2,2-trifluoroacetic acid](/img/structure/B2936791.png)
![4-methyl-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2936792.png)
![benzo[d]thiazol-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2936793.png)
![2,2,3,3,4,4,4-heptafluoro-N-[2-fluoro-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B2936794.png)
![2-(ethyl(4-((4-fluorophenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2936796.png)
![2-[(4-chlorophenyl)methylthio]-N-[4-(methylpropyl)phenyl]acetamide](/img/structure/B2936798.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[3-[4-(difluoromethoxy)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2936801.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2936804.png)

![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2936808.png)

methanamine](/img/structure/B2936812.png)